Cas no 1396783-99-5 (2,4-dichloro-5-methyl-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide)

2,4-Dichloro-5-methyl-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide is a sulfonamide derivative with a structurally complex scaffold, combining a dichloromethylbenzene core with a pyrazinylpiperidine moiety. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) due to its sulfonamide functionality, which is often associated with biological activity, particularly in enzyme inhibition or receptor modulation. The presence of the pyrazine ring and piperidine group may enhance solubility and bioavailability, while the dichloro-methyl substitution pattern could influence steric and electronic properties. Its precise applications depend on further pharmacological evaluation, but its structural features suggest utility in medicinal chemistry research for targeted drug development.
2,4-dichloro-5-methyl-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide structure
1396783-99-5 structure
Product Name:2,4-dichloro-5-methyl-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide
CAS No:1396783-99-5
MF:C17H20Cl2N4O2S
MW:415.337300300598
CID:6546260
PubChem ID:71786436
Update Time:2025-05-21

2,4-dichloro-5-methyl-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2,4-dichloro-5-methyl-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide
    • 2,4-dichloro-5-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
    • 1396783-99-5
    • 2,4-dichloro-5-methyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
    • F6178-2328
    • 2,4-dichloro-5-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
    • AKOS024534837
    • Inchi: 1S/C17H20Cl2N4O2S/c1-12-8-16(15(19)9-14(12)18)26(24,25)22-10-13-2-6-23(7-3-13)17-11-20-4-5-21-17/h4-5,8-9,11,13,22H,2-3,6-7,10H2,1H3
    • InChI Key: NNPVTXUGOYOWMW-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C)C=C1S(NCC1CCN(C2C=NC=CN=2)CC1)(=O)=O)Cl

Computed Properties

  • Exact Mass: 414.0684025g/mol
  • Monoisotopic Mass: 414.0684025g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 552
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 83.6Ų

2,4-dichloro-5-methyl-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide Pricemore >>

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2,4-dichloro-5-methyl-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide Related Literature

Additional information on 2,4-dichloro-5-methyl-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide

Recent Advances in the Study of 2,4-dichloro-5-methyl-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide (CAS: 1396783-99-5)

The compound 2,4-dichloro-5-methyl-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide (CAS: 1396783-99-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate.

Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on its role as a modulator of specific biological targets. Studies have demonstrated that 2,4-dichloro-5-methyl-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide exhibits promising activity against a range of enzymes and receptors, making it a valuable scaffold for further drug development. The compound's ability to interact with key molecular targets has been explored using advanced computational and experimental techniques, including molecular docking, X-ray crystallography, and high-throughput screening assays.

One of the most notable findings from recent studies is the compound's potential as an inhibitor of certain kinases involved in inflammatory and oncogenic pathways. Preliminary data suggest that it may exhibit selective inhibition, which could reduce off-target effects and improve therapeutic efficacy. Additionally, its pharmacokinetic properties, such as bioavailability and metabolic stability, have been investigated to assess its suitability for in vivo applications. These studies have provided valuable insights into the compound's drug-likeness and potential for further optimization.

Further research has also explored the structural-activity relationship (SAR) of 2,4-dichloro-5-methyl-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide, identifying key functional groups that contribute to its biological activity. Modifications to the pyrazine and piperidine moieties, for instance, have been shown to significantly influence the compound's binding affinity and selectivity. These findings are critical for the design of next-generation derivatives with enhanced pharmacological profiles.

In conclusion, the ongoing research on 2,4-dichloro-5-methyl-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide (CAS: 1396783-99-5) highlights its potential as a versatile and promising candidate for therapeutic development. The compound's unique structural features, combined with its demonstrated biological activity, position it as a valuable tool for further exploration in drug discovery. Future studies are expected to focus on optimizing its properties and evaluating its efficacy in preclinical models, paving the way for potential clinical applications.

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